molecular formula C5H8O4 B3384796 2-(1,3-Dioxolan-2-yl)acetic acid CAS No. 5735-92-2

2-(1,3-Dioxolan-2-yl)acetic acid

Cat. No.: B3384796
CAS No.: 5735-92-2
M. Wt: 132.11 g/mol
InChI Key: RIUTZMFSKYWRDF-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)acetic acid is an organic compound with the molecular formula C5H8O4. It is characterized by the presence of a 1,3-dioxolane ring attached to an acetic acid moiety. This compound is known for its stability and versatility in various chemical reactions.

Biochemical Analysis

Biochemical Properties

It is known that 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol This suggests that 2-(1,3-Dioxolan-2-yl)acetic acid may interact with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

It is known that similar compounds can influence cell function . For example, perfluoro {acetic acid, 2- [ (5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt (C6O4), a compound structurally similar to this compound, was found to have no adverse effects on thyroid cells in vitro . This suggests that this compound may also have effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol This suggests that this compound may exert its effects at the molecular level through these reactions

Temporal Effects in Laboratory Settings

It is known that similar compounds can have long-term effects on cellular function . For example, perfluoro {acetic acid, 2- [ (5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt (C6O4), a compound structurally similar to this compound, was found to have no adverse effects on thyroid cells in vitro over time . This suggests that this compound may also have long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,3-Dioxolan-2-yl)acetic acid can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol. This reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for the success of this synthesis .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)acetic acid is unique due to its specific combination of the dioxolane ring and acetic acid moiety, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(7)3-5-8-1-2-9-5/h5H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUTZMFSKYWRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5735-92-2
Record name 2-(1,3-dioxolan-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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